1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid
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Overview
Description
1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid is a compound with significant importance in organic chemistry. It is known for its role as a building block in the synthesis of various chemical entities. The compound is characterized by its cyclohexane ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions, especially when the Boc group is removed under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
- 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid
- 4-{(Tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid
- Methyl 1-Boc-azetidine-3-carboxylate
These compounds share similar Boc-protected amino groups but differ in their ring structures and substituents, which influence their reactivity and applications. The uniqueness of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid lies in its cyclohexane ring, which provides distinct steric and electronic properties.
Properties
IUPAC Name |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14(4)13(10(15)16)8-6-5-7-9-13/h5-9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZYEJRZDHQHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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